molecular formula C6H6N2 B12705982 3-Hexenedinitrile, (3Z)- CAS No. 28317-02-4

3-Hexenedinitrile, (3Z)-

Cat. No.: B12705982
CAS No.: 28317-02-4
M. Wt: 106.13 g/mol
InChI Key: BSVZXPLUMFUWHW-UPHRSURJSA-N
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Description

3-Hexenedinitrile, (3Z)-, also known as (3Z)-3-Hexenedinitrile, is an organic compound with the molecular formula C6H6N2 and a molecular weight of 106.13 g/mol . It is characterized by the presence of a nitrile group attached to a hexene backbone, specifically in the (3Z)-configuration, indicating the position and geometry of the double bond in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexenedinitrile, (3Z)-, can be synthesized through various organic synthesis methods. One common approach involves the reaction of 3-hexen-1-ol with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a nitrile group .

Industrial Production Methods

On an industrial scale, 3-Hexenedinitrile, (3Z)-, can be produced through catalytic processes involving the hydrocyanation of 1,3-butadiene. This method utilizes a catalyst, such as a nickel or palladium complex, to facilitate the addition of hydrogen cyanide (HCN) to the diene, resulting in the formation of the desired nitrile compound .

Chemical Reactions Analysis

Types of Reactions

3-Hexenedinitrile, (3Z)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hexenedinitrile, (3Z)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexenedinitrile, (3Z)-, involves its interaction with various molecular targets and pathways. The nitrile group can act as a nucleophile or electrophile, participating in reactions that modify biological molecules. In enzymatic reactions, nitrile hydratases or nitrilases can catalyze the conversion of nitriles to amides or carboxylic acids, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexenedinitrile, (3Z)-, is unique due to its specific (3Z)-configuration, which imparts distinct chemical and physical properties compared to its isomers and other nitrile compounds. This configuration can influence its reactivity and interactions in various chemical and biological systems .

Properties

CAS No.

28317-02-4

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

(Z)-hex-3-enedinitrile

InChI

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1-

InChI Key

BSVZXPLUMFUWHW-UPHRSURJSA-N

Isomeric SMILES

C(/C=C\CC#N)C#N

Canonical SMILES

C(C=CCC#N)C#N

physical_description

Tan crystalline solid;  [MSDSonline]

Origin of Product

United States

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